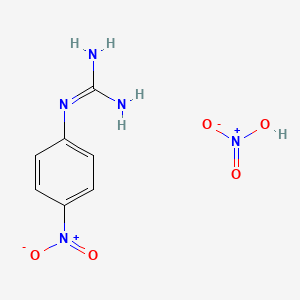

1-(4-Nitrophenyl)guanidine nitrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C7H9N5O5 . It has a molecular weight of 243.18 . This compound is used for research purposes .

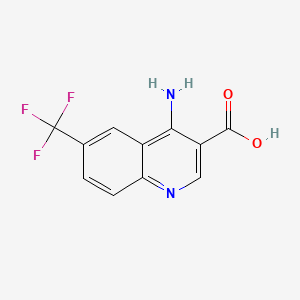

Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)guanidine nitrate consists of 7 carbon atoms, 9 hydrogen atoms, 5 nitrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the available resources.

Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)guanidine nitrate is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

科学研究应用

Organocatalysis

“N-(4-Nitrophenyl)guanidine nitrate” serves as a valuable scaffold in organocatalysis due to the guanidine functionality’s ability to form hydrogen bonds and its high basicity . This compound can act as an organocatalyst in various chemical reactions, facilitating the transformation of substrates into products with high efficiency and selectivity.

Synthesis of Heterocycles

The guanidine group is a key precursor in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals . Researchers utilize “N-(4-Nitrophenyl)guanidine nitrate” to construct diverse heterocyclic structures, exploring its reactivity under different conditions to yield novel compounds.

Pharmaceuticals Development

Guanidines, including “N-(4-Nitrophenyl)guanidine nitrate”, play crucial roles in the development of pharmaceuticals . They are involved in the synthesis of compounds with a wide range of biological activities, such as kinase inhibitors and adrenoceptor antagonists, which are vital in treating various diseases .

DNA Interaction Studies

This compound’s guanidine moiety can interact with DNA, particularly binding to the minor groove . This interaction is significant for understanding the mechanisms of gene regulation and for the development of therapeutic agents that target specific DNA sequences.

Biochemical Process Studies

“N-(4-Nitrophenyl)guanidine nitrate” is used in biochemical studies to investigate the role of guanidine groups in natural products and biochemical processes . Its ability to mimic natural guanidine-containing compounds allows researchers to dissect and understand complex biological functions.

Pyrotechnics and Gas Generators

Outside of direct scientific research, “N-(4-Nitrophenyl)guanidine nitrate” finds application as a precursor for nitroguanidine, which is a fuel used in pyrotechnics and gas generators . Its energetic properties make it suitable for these applications, where controlled energy release is required.

安全和危害

1-(4-Nitrophenyl)guanidine nitrate is a research chemical and should be handled with appropriate safety measures . Guanidine nitrate, a related compound, is known to be a hazardous substance, being an explosive and containing an oxidant (nitrate). It is also harmful to the eyes, skin, and respiratory tract .

未来方向

The degradation of guanidine nitrate upon exposure to nitrogen oxide gases has been studied, which could have implications for the stability and use of 1-(4-Nitrophenyl)guanidine nitrate . Additionally, the development of new synthetic methods for guanidines, such as the one-pot synthesis approach, could open up new possibilities for the synthesis and use of 1-(4-Nitrophenyl)guanidine nitrate .

作用机制

Target of Action

Guanidines, in general, play key roles in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .

Mode of Action

For instance, they serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .

Biochemical Pathways

Guanidines are known to be involved in a variety of biochemical processes .

Pharmacokinetics

The compound’s molecular weight is 24318 , which could influence its bioavailability.

Result of Action

Guanidines, in general, play key roles in various biological functions .

Action Environment

A study has shown that guanidine nitrate can degrade upon exposure to nitrogen oxide gases in a humid environment .

属性

IUPAC Name |

nitric acid;2-(4-nitrophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.HNO3/c8-7(9)10-5-1-3-6(4-2-5)11(12)13;2-1(3)4/h1-4H,(H4,8,9,10);(H,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOYYGKJQOLCPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)[N+](=O)[O-].[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)guanidine nitrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B595783.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)